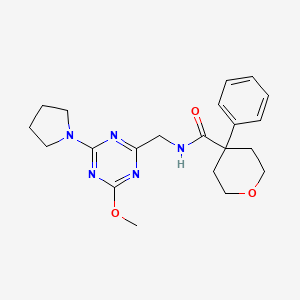

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

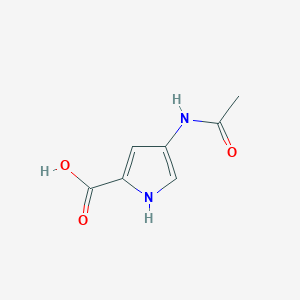

Übersicht

Beschreibung

Synthesis Analysis

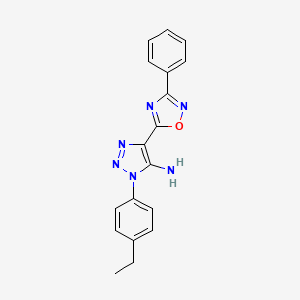

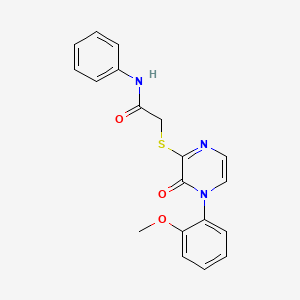

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the desired stereochemistry and the specific reactions involved. For example, the triazine ring could potentially be formed through a cyclization reaction, while the carboxamide group could be introduced through a condensation reaction .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the carboxamide group might be susceptible to hydrolysis, while the triazine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties could be measured using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Metabolic and Disposition Studies

Metabolism and Disposition in Humans

Compounds similar to the queried chemical structure have been extensively studied for their metabolism and disposition in humans. For instance, studies on BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, highlight the compound's absorption, metabolism, and excretion patterns in healthy subjects. Such research provides crucial insights into how these compounds are processed in the human body, contributing to the development of therapeutic agents with optimized pharmacokinetic profiles (Christopher et al., 2010).

Pharmacokinetic Studies

Analysis of Drug Metabolites

The study and characterization of drug metabolites play a significant role in understanding the efficacy and safety of pharmaceutical compounds. Research involving the characterization of radioactive metabolites in plasma, as seen in studies with WAY-100635, a 5-HT1A receptor radioligand, sheds light on the metabolic pathways and potential impacts of related compounds on target receptors (Osman et al., 1996).

Therapeutic Research Applications

Exploration of Therapeutic Effects

Compounds with structural similarities to the queried molecule have been explored for their therapeutic effects in various medical conditions. For instance, the investigation of drugs for their potential to treat conditions like melanoma showcases the application of related compounds in oncology. Research into radiolabeled benzamides, which bind to sigma receptors overexpressed in melanoma cells, exemplifies the potential therapeutic applications of these molecules (Maffioli et al., 1994).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

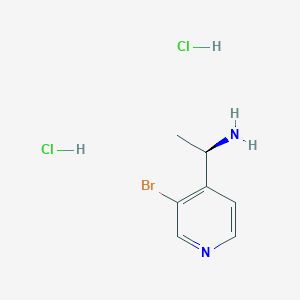

The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-28-20-24-17(23-19(25-20)26-11-5-6-12-26)15-22-18(27)21(9-13-29-14-10-21)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-15H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPKEXLJSDFJBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2774199.png)

![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2774208.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2774218.png)

![N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide](/img/structure/B2774219.png)